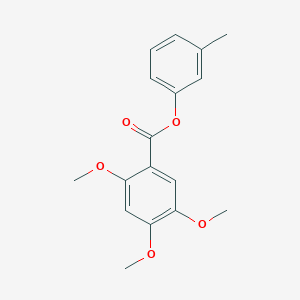

3-Methylphenyl 2,4,5-trimethoxybenzoate

描述

3-Methylphenyl 2,4,5-trimethoxybenzoate (3-MP-TMB) is a benzoate ester featuring a 3-methylphenyl group esterified to a 2,4,5-trimethoxy-substituted benzoic acid. Its synthesis involves a TFAA-mediated esterification of 2,4,5-trimethoxybenzoic acid with hydrogenated cardanol (a 3-methylphenol derivative), yielding a white solid with 94% efficiency under optimized conditions . For instance, 2,4,5-trimethoxy-substituted precursors are key intermediates in the biosynthesis of pellucidin A, a dimeric natural product formed via UV-induced reactions, suggesting 3-MP-TMB may share photoprotective or light-responsive characteristics .

属性

分子式 |

C17H18O5 |

|---|---|

分子量 |

302.32 g/mol |

IUPAC 名称 |

(3-methylphenyl) 2,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C17H18O5/c1-11-6-5-7-12(8-11)22-17(18)13-9-15(20-3)16(21-4)10-14(13)19-2/h5-10H,1-4H3 |

InChI 键 |

AFUBXQQCBYWGDO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C=C2OC)OC)OC |

规范 SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C=C2OC)OC)OC |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position Effects: 2,4,5- vs. 3,4,5-Trimethoxybenzoates

The positions of methoxy groups on the aromatic ring significantly influence biological activity. For example:

- 3-MP-TMB (2,4,5-substitution) : Exhibits moderate cytotoxicity in MCF7 breast cancer cells but lower potency compared to 3,4,5-trimethoxyphenyl analogs in most cancer cell lines (e.g., HeLa) .

- Methyl 3,4,5-Trimethoxybenzoate : Synthesized via electrophilic bromination/nitration, this analog demonstrates superior antiproliferative activity across multiple cancer models, attributed to enhanced membrane permeability and target affinity .

Key Research Findings and Implications

- Structure-Activity Relationships (SAR) : The 3,4,5-trimethoxy pattern generally outperforms 2,4,5-substitution in cytotoxicity, except in MCF7 cells, where both patterns exhibit comparable activity .

- Synthetic Efficiency : TFAA-mediated esterification (used for 3-MP-TMB) is highly efficient (>90% yield), outperforming traditional methods like electrophilic substitution .

- Pharmacological Potential: Tin-coordinated derivatives (e.g., triphenyltin 2,4,5-TMB) highlight the role of metal coordination in enhancing bioactivity, though toxicity concerns necessitate further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。